molecular formula C8H7FN2O3 B594719 2-fluoro-N-methyl-5-nitrobenzamide CAS No. 136146-83-3

2-fluoro-N-methyl-5-nitrobenzamide

Cat. No.: B594719
CAS No.: 136146-83-3
M. Wt: 198.153
InChI Key: IGSVAMSQRNPSRN-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol It is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-5-nitrobenzamide typically involves the nitration of a fluorobenzene derivative followed by amide formation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Scientific Research Applications

2-fluoro-N-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-methyl-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

    2-fluoro-5-nitrobenzoic acid: Similar functional groups but with a carboxylic acid instead of an amide.

    N-methyl-2-fluoro-4-nitrobenzamide: Another positional isomer with different properties.

Uniqueness

2-fluoro-N-methyl-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a fluorine atom, nitro group, and methyl group on a benzamide core makes it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVAMSQRNPSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655944
Record name 2-Fluoro-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136146-83-3
Record name 2-Fluoro-N-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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